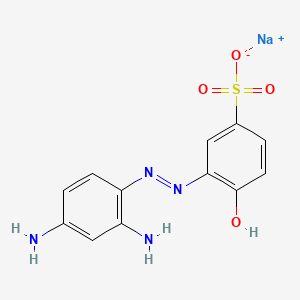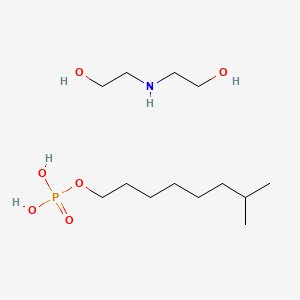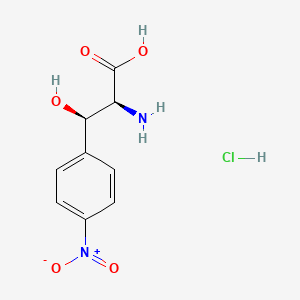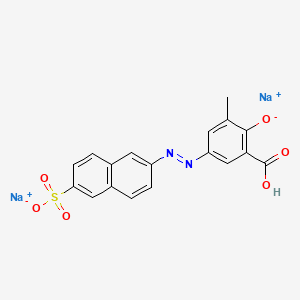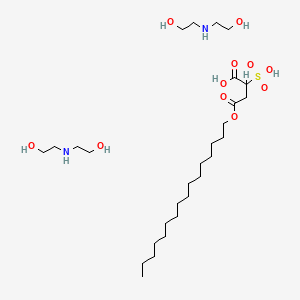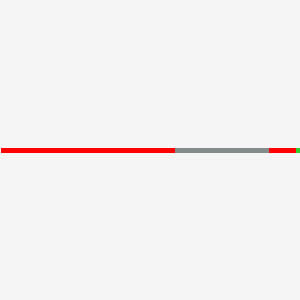
3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-呋喃甲酰胺,N-(4-氯-3-((1,1-二甲基乙氧基)甲基)苯基)-2-甲基- 是一种合成有机化合物。它属于呋喃甲酰胺类,该类化合物以其多样的生物活性而闻名,并在医药化学和材料科学等多个领域得到应用。
准备方法
合成路线和反应条件
3-呋喃甲酰胺,N-(4-氯-3-((1,1-二甲基乙氧基)甲基)苯基)-2-甲基- 的合成通常涉及以下步骤:
起始原料: 合成从市售起始原料开始,例如 4-氯-3-((1,1-二甲基乙氧基)甲基)苯胺和 2-甲基呋喃-3-羧酸。
偶联反应: 在碱如三乙胺存在下,使用偶联试剂如 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 将苯胺衍生物与羧酸衍生物偶联。
纯化: 使用柱层析等技术纯化粗产物,以获得所需的化合物。
工业生产方法
该化合物的工业生产方法可能会涉及对上述合成路线进行优化,以提高产率并降低成本。这可能包括使用连续流反应器、自动化合成和大规模纯化技术。
化学反应分析
反应类型
3-呋喃甲酰胺,N-(4-氯-3-((1,1-二甲基乙氧基)甲基)苯基)-2-甲基- 可以进行多种化学反应,包括:
氧化: 呋喃环可以氧化生成呋喃酮或其他氧化衍生物。
还原: 硝基 (如果存在) 可以还原为胺。
取代: 氯原子可以用其他亲核试剂 (如胺或硫醇) 取代。
常用试剂和条件
氧化: 常见的氧化剂包括间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾 (KMnO4)。
还原: 可以使用氢气 (H2) 和钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核取代反应可以使用叠氮化钠 (NaN3) 或硫脲等试剂进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,呋喃环的氧化可能生成呋喃酮,而硝基的还原将生成胺。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,如抗菌或抗癌活性。
医学: 探索其作为各种疾病潜在药物候选者的可能性。
工业: 用于开发具有特定性能的新材料。
作用机制
3-呋喃甲酰胺,N-(4-氯-3-((1,1-二甲基乙氧基)甲基)苯基)-2-甲基- 的作用机制将取决于其特定的生物靶点。一般来说,它可能与酶或受体相互作用,调节其活性并导致治疗效果。所涉及的分子靶点和途径需要详细的生化研究来阐明。
相似化合物的比较
类似化合物
呋喃甲酰胺: 该类别中的其他化合物可能包括在呋喃环或苯环上具有不同取代基的衍生物。
氯取代苯胺: 具有类似结构但在苯胺环上具有不同取代基的化合物。
独特性
3-呋喃甲酰胺,N-(4-氯-3-((1,1-二甲基乙氧基)甲基)苯基)-2-甲基- 的独特性在于其功能基团的特定组合,这可能赋予其与类似化合物相比独特的生物活性或化学反应性。
属性
CAS 编号 |
178869-94-8 |
|---|---|
分子式 |
C17H20ClNO3 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
N-[4-chloro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C17H20ClNO3/c1-11-14(7-8-21-11)16(20)19-13-5-6-15(18)12(9-13)10-22-17(2,3)4/h5-9H,10H2,1-4H3,(H,19,20) |
InChI 键 |
IRWWPMAJFGDAIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)COC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


